2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2S/c14-9-6-5-8(7-11(9)16(17)18)13-15-10-3-1-2-4-12(10)19-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXYSCQMADQBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Cyclization: The nitrated product is then subjected to cyclization with 2-aminothiophenol under acidic conditions to form the benzothiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Major Products
Nucleophilic Substitution: Products include 2-(4-substituted-3-nitrophenyl)-1,3-benzothiazole derivatives.
Reduction: The major product is 2-(4-chloro-3-aminophenyl)-1,3-benzothiazole.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
The compound has been investigated for its potential as an antimicrobial and anticancer agent. Its mechanism of action involves interaction with specific biological targets, such as enzymes or receptors. The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
| Activity Type | Target Organisms/Cells | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | 4 µg/mL (for E. coli) |
| Anticancer | MCF-7 breast cancer cells | IC50 = 225 µM |
Case Study: Anticancer Efficacy
In a study examining the effects of various benzothiazole derivatives on MCF-7 cells, it was found that 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole significantly inhibited cell growth and induced apoptosis. The treated cells exhibited a notable increase in lactate dehydrogenase (LDH) activity, indicating cellular damage and potential therapeutic effects against breast cancer .
Materials Science
Organic Semiconductors and Nonlinear Optical Materials
In materials science, this compound is utilized in the development of organic semiconductors and nonlinear optical materials . Its ability to form charge-transfer complexes makes it valuable for applications in organic electronics and photonic devices.
Table 2: Properties of this compound in Materials Science
| Property | Value/Description |
|---|---|
| Band Gap | Suitable for semiconductor applications |
| Nonlinear Optical Coefficient | High values observed |
Biological Studies
Biochemical Assays
The compound serves as a probe in biochemical assays aimed at studying enzyme interactions and cellular pathways. Its derivatives have been shown to exhibit selective inhibition against key bacterial enzymes, making them candidates for further drug development against resistant strains .
Table 3: Comparison of Benzothiazole Derivatives
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 2-(4-bromo-3-nitrophenyl)-1,3-benzothiazole | Low | Moderate |
| 2-(4-methyl-3-nitrophenyl)-1,3-benzothiazole | Moderate | Low |
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The benzothiazole core can also interact with DNA or proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chloro- and Nitrophenyl-Substituted Benzothiazoles
2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole
- Structure : Unlike the benzothiazole core, this analog has a thiazole ring with two chlorophenyl groups.
- Crystal Data : The dihedral angles between the 4-chloro-3-nitrophenyl and thiazole rings are 0.5° and 7.1°, indicating near-planar geometry, which may enhance π-π stacking interactions in biological systems .
BT16 and BT18 ()
- BT16 : 6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine
- BT18: 3-{2-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-3-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-4-yl}phenol Melting Point: 340–342°C (higher than BT16 due to phenolic -OH hydrogen bonding). Spectroscopy: IR peaks at 3533 cm⁻¹ (N-H) and 1500–1600 cm⁻¹ (Ar-NO₂); ¹H NMR δ 6.4–8.33 .
Key Differences :
- BT18’s phenolic group increases intermolecular hydrogen bonding, raising its melting point compared to BT14.
- Planarity in thiazole analogs (e.g., ) may enhance bioactivity compared to non-planar benzothiazoles.
Methoxy- and Hydroxyphenyl-Substituted Benzothiazoles
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ()
- Structure : Methoxy group at the para position of the phenyl ring.
- Crystal Geometry : Dihedral angle of 8.76° between benzothiazole and methoxyphenyl rings, indicating moderate planarity.
- Electronic Effects : Methoxy’s electron-donating nature contrasts with the nitro group’s electron-withdrawing effect, altering electronic density and reactivity .
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole ()
Key Differences :
- Nitro-substituted analogs (e.g., the target compound) may exhibit stronger electrophilic character, favoring interactions with nucleophilic biological targets (e.g., enzymes).
Benzothiazoles with Carbonyl and Sulfonyl Groups
2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole (Compound 3e, )
- Structure : Features a 4-chlorobenzoyl group.
- Spectroscopy : IR C=O stretch at 1801.85 cm⁻¹; ¹H NMR δ 7.32–8.03 (aromatic protons) .
- Bioactivity : Evaluated for antitubcular activity, highlighting the role of carbonyl groups in target binding .
2-(Methylsulfonyl)-1,3-benzothiazole ()
Key Differences :
- Sulfonyl and carbonyl groups introduce distinct electronic and steric profiles compared to nitro/chloro substituents, influencing mechanism of action (e.g., anticancer vs. antimicrobial).
Benzothiazoles with Heterocyclic Moieties
2-(4,5-Dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole Derivatives ()
- Structure : Pyrazole ring fused to benzothiazole.
Key Differences :
- Pyrazole-containing analogs target specific enzymes, whereas nitro/chloro-substituted benzothiazoles may have broader antimicrobial applications.
Table 1: Physicochemical Properties
Biological Activity
2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C₁₃H₈ClN₂O₂S, with a molecular weight of 296.73 g/mol. The presence of the chloro and nitro groups is significant as they influence the compound's reactivity and biological interactions.
The biological activity of this compound primarily arises from its ability to interact with various biological targets:
- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects.
- Cellular Pathways : It has been shown to affect signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells .
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties against various pathogens. For instance, this compound has been tested against bacterial strains such as E. coli and S. aureus, demonstrating effective inhibition at certain concentrations .
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of cancer cell lines. A study reported that it exhibited cytotoxic effects on pancreatic cancer cells, with a notable dose-dependent inhibition profile . Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| AsPC-1 | 0.5 | Induction of apoptosis |
| BxPC-3 | 0.4 | Cell cycle arrest |
| A431 | 1.0 | Inhibition of AKT/ERK signaling pathways |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiazole scaffold can significantly enhance biological activity. For example, the introduction of electron-withdrawing groups like nitro or halogens increases potency against cancer cells .
Case Study: Combination Therapy
A notable case study involved the combination of this compound with gemcitabine in pancreatic cancer treatment. This combination demonstrated synergistic effects that enhanced cytotoxicity while reducing toxicity in normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-chloro-3-nitrophenyl)-1,3-benzothiazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, a two-step approach involves:
Step 1 : Reacting 4-chloro-3-nitrobenzonitrile with thioacetic acid in the presence of trifluoroboric acid and 1,2-dichloroethane at 80°C for 1 hour to form 4-chloro-3-nitrobenzothioamide.
Step 2 : Condensing the thioamide intermediate with 2-bromo-1-(4-chlorophenyl)ethanone under nitrogen at reflux for 2 hours. The product is purified via recrystallization in ethanol, yielding crystals with a melting point of 128–129°C .
- Optimization : Solvent polarity and temperature control are critical to avoid side reactions. Reaction progress can be monitored using TLC (Rf values in ACN:MeOH 1:1) .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Key peaks include ν(C=N) at ~1650 cm⁻¹, ν(NO₂) at ~1586 cm⁻¹, and ν(C-Cl) at ~722 cm⁻¹. These confirm the benzothiazole core and nitro/chloro substituents .
- ¹H NMR : Aromatic protons appear as multiplets between δ 7.32–8.33 ppm. The absence of NH signals (δ ~4.11 ppm) distinguishes it from amine-containing analogs .
- Mass Spectrometry : FABMS data (m/z 482.90) aligns with the molecular formula C₁₅H₈Cl₂N₂O₂S. Elemental analysis (C: 54.71%, N: 11.60%) validates purity .
Q. What crystallographic data are available for this compound, and how is the crystal structure stabilized?
- Methodological Answer :
- Crystal System : Triclinic (space group P1), with unit cell parameters a = 7.438 Å, b = 12.305 Å, c = 16.808 Å, α = 88.596°, β = 84.131°, γ = 76.721° .
- Stabilization : The structure is stabilized by intermolecular C–H···Cl and C–H···O hydrogen bonds. Dihedral angles between the thiazole ring and substituted phenyl groups (0.5–7.4°) indicate near-planar geometry, facilitating π-electron delocalization .
Advanced Research Questions
Q. How do substituents (e.g., nitro, chloro) influence the biological activity of this compound?
- Methodological Answer :
- Nitro Group : The electron-withdrawing nitro group enhances electrophilicity, improving interactions with biological targets (e.g., Mycobacterium tuberculosis H37Rv strain, MIC ≤ 2 µg/mL). Comparative studies show nitro-substituted analogs exhibit higher inhibitory activity than methoxy or methylsulfonyl derivatives .
- Chloro Group : The chloro substituent at the 4-position increases lipophilicity, aiding membrane permeability. Structure-activity relationship (SAR) studies reveal that para-chloro substitution optimizes steric compatibility with enzyme active sites (e.g., thymidylate synthase) .
- Experimental Design : Use MIC assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities .
Q. How can contradictions in crystallographic and spectroscopic data be resolved for this compound?
- Methodological Answer :
- Case Example : Discrepancies in dihedral angles (e.g., 0.5° vs. 7.4° between aromatic rings) may arise from polymorphic variations or measurement errors.
- Resolution :
Validate data using multiple techniques (e.g., single-crystal XRD vs. powder XRD).
Perform DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental geometries .
Analyze hydrogen-bonding networks (C–H···O/Cl) to assess lattice stability .
Q. What methodological approaches are used to validate the compound’s biological activity in in vitro assays?
- Methodological Answer :
- Antimicrobial Testing :
Microplate Alamar Blue Assay : Incubate M. tuberculosis H37Rv with compound dilutions (0.5–10 µg/mL) for 7 days. Fluorescence intensity correlates with bacterial viability .
Resazurin Reduction Assay : Measure metabolic activity via colorimetric shift (blue to pink) at 570/600 nm .
- Cytotoxicity Screening : Use Vero cells and MTT assay to determine selectivity indices (IC₅₀ > 20 µg/mL indicates low toxicity) .
Q. How can regioselective functionalization of the benzothiazole core be achieved for derivative synthesis?
- Methodological Answer :
- Nitration : Use NH₄NO₃ in trifluoroacetic acid (TFA) at room temperature to introduce nitro groups at the 4- or 6-positions. Monitor regioselectivity via HPLC and ¹H NMR .
- Bromination : React with N-bromosuccinimide (NBS) in TFA-H₂SO₄ to yield 4,5,6,7-tetrabromo derivatives. Recrystallize in DCM/hexane for purity .
- Challenges : Competing reactions (e.g., sulfonation) require strict control of stoichiometry and temperature .
Notes
- Advanced Techniques : Researchers should leverage computational tools (e.g., molecular dynamics simulations) to predict pharmacokinetic properties and optimize derivative libraries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
